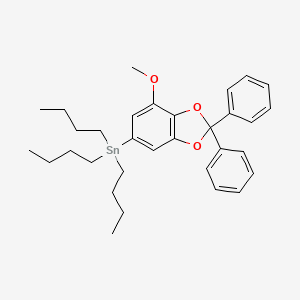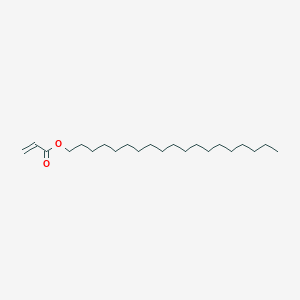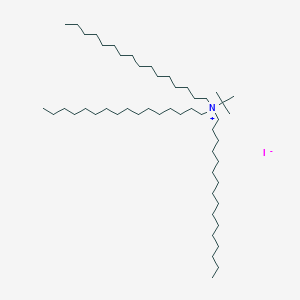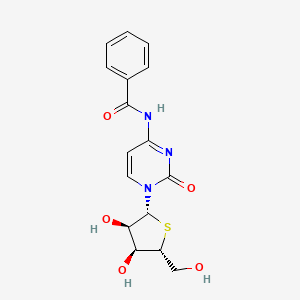![molecular formula C11H12FN3O3S B12558057 N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine CAS No. 194361-88-1](/img/structure/B12558057.png)
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is a synthetic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and biological applications due to their unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine typically involves the diazotization of 4-fluoroaniline followed by coupling with N-acetyl-D-cysteine. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:
Diazotization: 4-fluoroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-acetyl-D-cysteine in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with various molecular targets. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activities or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-S-(4-fluorophenyl)cysteine
- N-Acetylcysteine
- 4-Fluoroaniline derivatives
Uniqueness
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is unique due to its combination of an azo group and a cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
194361-88-1 |
|---|---|
Formule moléculaire |
C11H12FN3O3S |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-[(4-fluorophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FN3O3S/c1-7(16)13-10(11(17)18)6-19-15-14-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m1/s1 |
Clé InChI |
RXADZMXHSMPBLO-SNVBAGLBSA-N |
SMILES isomérique |
CC(=O)N[C@H](CSN=NC1=CC=C(C=C1)F)C(=O)O |
SMILES canonique |
CC(=O)NC(CSN=NC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)





![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



